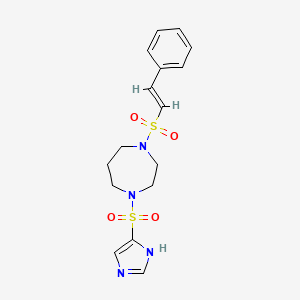
(E)-1-((1H-imidazol-4-yl)sulfonyl)-4-(styrylsulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-((1H-imidazol-4-yl)sulfonyl)-4-(styrylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H20N4O4S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-((1H-imidazol-4-yl)sulfonyl)-4-(styrylsulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of sulfonamide derivatives and subsequent coupling reactions. The compound is often purified through column chromatography, yielding a white solid with specific melting points and spectral data confirming its structure.
Anticancer Activity
Recent studies have highlighted the antitumor properties of related compounds, particularly those containing imidazole and sulfonyl groups. For instance, a study reported that imidazole derivatives exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound demonstrated a selectivity index indicating higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic profile .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 4f | A549 | 18.53 | 5-FU | 25 |
| 4f | SGC-7901 | 15.00 | MTX | 20 |
| 4f | HeLa | 12.00 | Doxorubicin | 18 |
The mechanism of action appears to involve the induction of apoptosis, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 . This apoptotic effect was confirmed through various assays including Hoechst/PI double staining and Western blot analyses.
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structural motifs have shown significant antimicrobial activity . Research indicates that sulfonamide derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) often reported around 10 µg/mL .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 111 | Staphylococcus aureus | 10 |
| 111 | Escherichia coli | 10 |
| New Derivative | Bacillus subtilis | 5 |
The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity, indicating that structural modifications can significantly impact efficacy .
Case Studies
A notable case study involved the evaluation of a series of imidazole-based compounds for their anticancer properties. The lead compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin and methotrexate, suggesting that further development could yield effective new treatments for resistant cancer types .
Properties
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c21-25(22,12-7-15-5-2-1-3-6-15)19-8-4-9-20(11-10-19)26(23,24)16-13-17-14-18-16/h1-3,5-7,12-14H,4,8-11H2,(H,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKVIASUGNJQBR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














